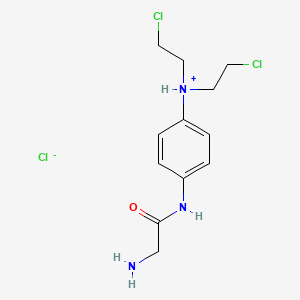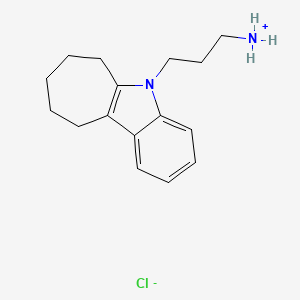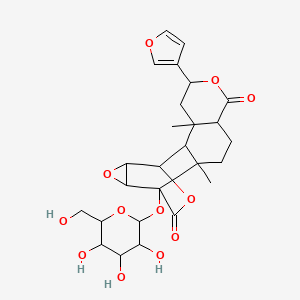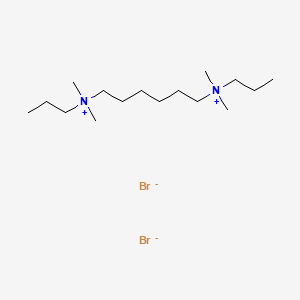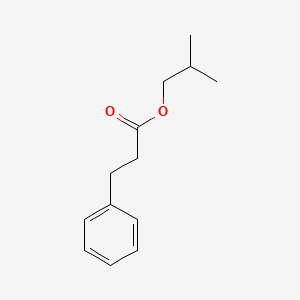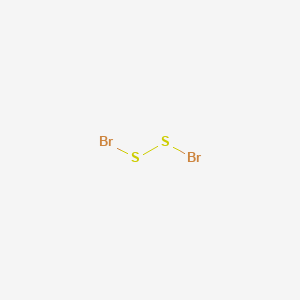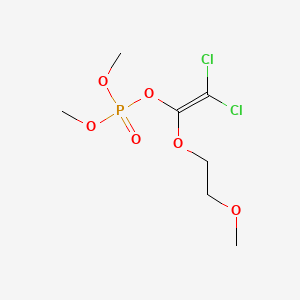
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphoric acid esterified with a dichlorovinyl group and a methoxyethoxy group. It is often used in scientific research and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be achieved through several methods:
Synthetic Routes: One common method involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride in the presence of a base to form the intermediate dichlorovinyl phosphate. This intermediate is then reacted with methoxyethanol under controlled conditions to yield the final product.
Industrial Production: Industrially, the compound can be produced by the reaction of dimethyl phosphite with 2,2-dichloro-1-(2-methoxyethoxy)ethylene in the presence of a catalyst. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphoric acid esters with reduced chlorovinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This interaction affects various cellular pathways, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be compared with other similar organophosphate compounds:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share a similar dichlorovinyl group, but differ in their ester groups. Dichlorvos is widely used as an insecticide.
Dimethyl 2,2-dichloroethenyl phosphate: This compound is structurally similar but lacks the methoxyethoxy group, leading to different reactivity and applications.
Phosphoric acid, 2,2-dichloro-1-methylethenyl dimethyl ester: This compound has a similar phosphoric acid ester structure but with a different vinyl group, affecting its chemical properties and uses.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
3279-50-3 |
|---|---|
Formule moléculaire |
C7H13Cl2O6P |
Poids moléculaire |
295.05 g/mol |
Nom IUPAC |
[2,2-dichloro-1-(2-methoxyethoxy)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C7H13Cl2O6P/c1-11-4-5-14-7(6(8)9)15-16(10,12-2)13-3/h4-5H2,1-3H3 |
Clé InChI |
CVPRKZNVEOGVFR-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=C(Cl)Cl)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
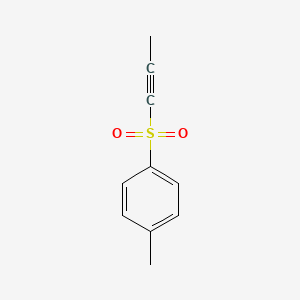

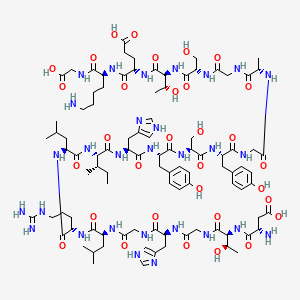
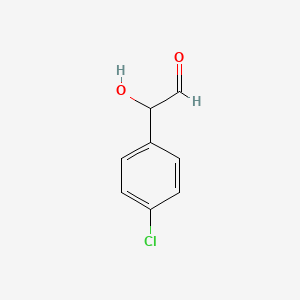
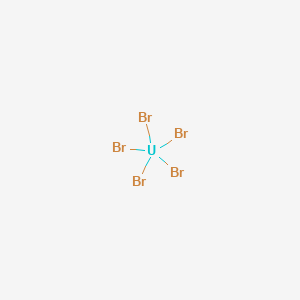
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
